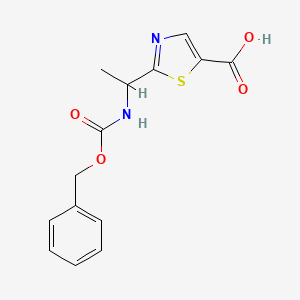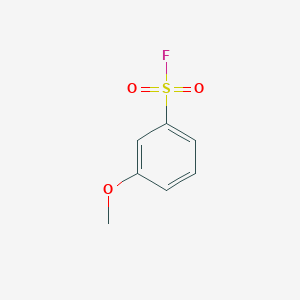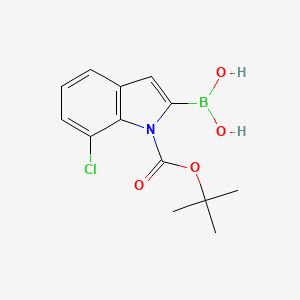
5-(Trifluoromethyl)isoindoline hydrochloride
Vue d'ensemble
Description
5-(Trifluoromethyl)isoindoline hydrochloride is a chemical compound with the molecular formula C9H9ClF3N . Its molecular weight is 223.63 .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)isoindoline hydrochloride is 1S/C9H8F3N.ClH/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)isoindoline hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Complex Formation with Metals
5-(Trifluoromethyl)isoindoline hydrochloride has been studied for its ability to form complexes with metals. In research by Anderson et al. (2003), it was found that the deprotonation of a tridentate isoindoline ligand and reaction with zinc(II) perchlorate resulted in an unexpected trinuclear Zn(II) complex, exhibiting a linear zinc backbone and the arrangement of ligands about the outer chiral zinc(II) atoms in a helical structure (Anderson et al., 2003).
Synthesis of Tetrabenzoporphins
Isoindoline hydrochloride, a related compound, has been used in the synthesis of tetrabenzoporphins. Kopranenkov et al. (1985) demonstrated that isoindoline hydrochloride reacts with various compounds in the presence of zinc acetate, leading to the formation of zinc tetrabenzoporphin and zinc meso-tetraphenyltetrabenzoporphin (Kopranenkov et al., 1985).
Interaction with Bovine Serum Albumin
A study by Alanazi et al. (2018) on a compound similar to 5-(Trifluoromethyl)isoindoline hydrochloride, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, investigated its interaction with bovine serum albumin. The study found that this compound effectively binds to the serum albumin, which could have implications for its pharmacokinetics and pharmacodynamics (Alanazi et al., 2018).
Antibacterial Activity
The antibacterial activity of isoindoline derivatives has been a significant area of research. Hayashi et al. (2002) synthesized isoindoline derivatives and evaluated their antibacterial properties. They found these compounds to have promising activity against various bacteria, including Gram-positive and Gram-negative strains (Hayashi et al., 2002).
Potential as Antidepressant Agents
Sun et al. (2022) researched the antidepressant activities of isoindoline derivatives. They found that these compounds exhibited significant antidepressant activity, potentially mediated by elevated 5-HT levels in the brain (Sun et al., 2022).
Application in EPR Oximetry
Isoindoline nitroxides, closely related to 5-(Trifluoromethyl)isoindoline hydrochloride, have been evaluated for use in Electron Paramagnetic Resonance (EPR) oximetry. Khan et al. (2011) found these compounds to be potentially useful probes for viable biological systems due to their low cytotoxicity and favorable EPR characteristics (Khan et al., 2011).
Synthesis of Substituted Isoindolines
Research on the synthesis and properties of isoindoline derivatives, which are structurally similar to 5-(Trifluoromethyl)isoindoline hydrochloride, has been extensive. For example, Liu et al. (2017) synthesized isoindoline nitroxide-containing porphyrins, demonstrating their potential as fluorescent and EPR probes (Liu et al., 2017).
Use in Gold-Catalyzed Intramolecular Hydroamination
Fustero et al. (2013) explored the use of fluorinated isoindoline derivatives in gold-catalyzed intramolecular hydroamination, leading to chiral fluorinated isoindoline and isoquinoline derivatives. This method demonstrates the versatility of isoindoline derivatives in organic synthesis (Fustero et al., 2013).
Development for Viable Systems in EPR Studies
Shen et al. (2002) worked on the development of isoindoline nitroxides for EPR oximetry in viable systems. They characterized the properties of several isoindoline nitroxides in cells, suggesting their suitability for various EPR studies, including oximetry (Shen et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . From the perspective of synthetic methodology and application prospects, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCXNEZUTMIRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726543 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoindoline hydrochloride | |
CAS RN |
924304-74-5 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)
![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)
![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)
![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)
![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)
![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)

![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)



![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)